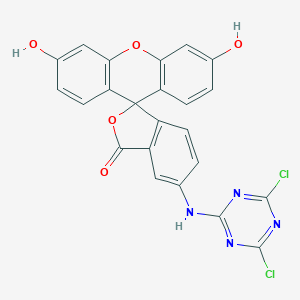

5-(4,6-Dicloro-1,3,5-triazin-2-il)aminofluoresceína

Descripción general

Descripción

5-(4,6-Dichlorotriazinyl)aminofluorescein is a reactive dye known for its absorption and emission maxima at approximately 492 nm and 516 nm, respectively . This compound is particularly notable for its ability to modify amines in proteins and react directly with polysaccharides and other alcohols in aqueous solutions at a pH greater than 9 .

Aplicaciones Científicas De Investigación

5-(4,6-Dichlorotriazinyl)aminofluorescein has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

DTAF is a reactive dye that primarily targets proteins . It has a high reactivity with proteins and can readily modify amines in proteins .

Mode of Action

DTAF interacts with its protein targets through a chemical reaction . . Furthermore, it can directly react with hydroxy groups such as polysaccharides and other alcohols in aqueous solution .

Result of Action

The result of DTAF’s action depends on the specific proteins it interacts with. For example, it has been used to label proteins for visualization in research applications . The exact molecular and cellular effects would depend on the specific context of its use.

Action Environment

DTAF’s action, efficacy, and stability can be influenced by environmental factors such as pH. It has been reported to react directly with polysaccharides and other alcohols in aqueous solution, provided that the pH is >9 and that other nucleophiles are absent .

Análisis Bioquímico

Biochemical Properties

5-(4,6-Dichlorotriazinyl)aminofluorescein interacts with amines in proteins, making it a useful tool in biochemical reactions . The dichlorotriazine moiety of the compound is reactive and can modify amines in proteins .

Molecular Mechanism

The molecular mechanism of action of 5-(4,6-Dichlorotriazinyl)aminofluorescein involves its reactivity with amines in proteins . This interaction could potentially lead to changes in protein function, enzyme inhibition or activation, and alterations in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored in a freezer (-5 to -30°C) and protected from light .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Dichlorotriazinyl)aminofluorescein typically involves the reaction of fluorescein with cyanuric chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of fluorescein attacks the triazine ring of cyanuric chloride, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 5-(4,6-Dichlorotriazinyl)aminofluorescein follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions

5-(4,6-Dichlorotriazinyl)aminofluorescein undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reacts with amines, thiols, and hydroxyl groups.

Oxidation and Reduction: Although less common, it can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Typically involves bases such as sodium hydroxide or potassium carbonate in aqueous solutions at pH > 9.

Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Forms covalent bonds with proteins, polysaccharides, and other biomolecules.

Oxidation and Reduction: Produces various oxidized or reduced derivatives depending on the specific reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Fluorescein Isothiocyanate: Another widely used fluorescent dye that reacts with amines but lacks the ability to react with hydroxyl groups.

Rhodamine B Isothiocyanate: Similar in its application as a fluorescent label but has different absorption and emission properties.

Uniqueness

5-(4,6-Dichlorotriazinyl)aminofluorescein is unique due to its high reactivity with a broad range of functional groups, including amines, thiols, and hydroxyl groups. This versatility makes it particularly valuable in various scientific and industrial applications .

Actividad Biológica

5-(4,6-Dichlorotriazinyl)aminofluorescein (commonly known as DTAF) is a synthetic fluorescent dye recognized for its significant biological activity and versatility in labeling biomolecules. This article delves into the biological properties, applications, and relevant research findings associated with DTAF, supported by data tables and case studies.

Chemical Structure and Properties

DTAF has a molecular formula of and features a fluorescein moiety linked to a triazine ring containing dichlorine substituents. Its unique structure contributes to its bright fluorescence, with absorption and emission maxima at approximately 492 nm and 516 nm, respectively . The compound's reactivity is primarily due to the dichlorotriazine group, which can form covalent bonds with nucleophilic groups in proteins and polysaccharides under alkaline conditions (pH > 9) .

Biological Activity

DTAF exhibits several key biological activities:

- Labeling Biomolecules : DTAF can covalently attach to proteins and polysaccharides, allowing researchers to visualize these biomolecules in various biological contexts using fluorescence microscopy techniques . This property is particularly valuable for studying cellular structures and dynamics.

- Fluorescence Microscopy Applications : The dye has been effectively employed in confocal laser scanning microscopy (CLSM) to investigate interactions between cyanobacteria and plant roots. For instance, studies involving Pisum sativum, Vigna rediata, and Triticum aestivum demonstrated that DTAF could penetrate root tissues efficiently, providing high-resolution images of cellular interactions .

- Characterization of Biomaterials : DTAF has been utilized to label polysaccharides in hydrogels, enhancing the understanding of their physical properties and interactions within biological systems.

Case Studies

-

Cyanobacterial-Plant Interaction :

- Objective : To study the association between cyanobacteria and plant roots.

- Methodology : Seedlings were co-cultivated with cyanobacteria and stained with DTAF for CLSM analysis.

- Findings : DTAF staining revealed detailed interactions at both extracellular and intracellular levels, outperforming traditional lectins in terms of penetration and resolution .

-

Labeling Cellulose Nanostructures :

- Research Focus : Investigating cellulose nanostructures through fluorescent labeling.

- Results : DTAF was used to label bacterial cellulose (BC), allowing for super-resolution imaging that characterized the nanostructures' morphology and crystallinity . The efficiency of labeling was assessed under various reaction conditions, demonstrating its utility in advanced imaging techniques.

Comparative Data on DTAF's Reactivity

| Substrate Type | Reactivity | Application |

|---|---|---|

| Proteins | High | Fluorescent tagging for cellular imaging |

| Polysaccharides | Moderate | Visualization of biopolymers |

| Hydrogel Materials | Variable | Characterization of physical properties |

Propiedades

IUPAC Name |

6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQQCFPHXPNXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12Cl2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21811-74-5 (mono-hydrochloride), 68425-77-4 (di-hydrochloride) | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40199306 | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51306-35-5 | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,6-DICHLOROTRIAZINYL)AMINOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241822XW6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.